Bienvenue dans la boutique en ligne BenchChem!

4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide

Physicochemical property profiling Ligand efficiency optimization Solubility prediction

A structurally defined sulfonamide-acetamide benzamide (MW 405.47, XLogP3 1.4) positioned in oral drug-like chemical space. The 4-ethoxyphenylsulfonamido tail provides a unique electronic/steric profile, with the ether oxygen serving as a critical H-bond acceptor distinct from methyl, chloro, or unsubstituted phenyl analogs. Its dual acetamido-sulfonamide architecture with ethylenediamine linker enables focused library construction and systematic SAR against DHFR, carbonic anhydrases, and other zinc-dependent enzymes. Referenced in patent US10202379. Order for medicinal chemistry programs.

Molecular Formula C19H23N3O5S
Molecular Weight 405.47
CAS No. 1091397-93-1
Cat. No. B2895252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide
CAS1091397-93-1
Molecular FormulaC19H23N3O5S
Molecular Weight405.47
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C19H23N3O5S/c1-3-27-17-8-10-18(11-9-17)28(25,26)21-13-12-20-19(24)15-4-6-16(7-5-15)22-14(2)23/h4-11,21H,3,12-13H2,1-2H3,(H,20,24)(H,22,23)
InChIKeyFKDJNNSKPZRSQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide (CAS 1091397-93-1): A Dual Acetamido-Sulfonamide Benzamide Scaffold for Targeted Ligand Design


4-Acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide (CAS 1091397-93-1) is a synthetic small molecule (C19H23N3O5S, MW 405.47 g/mol) belonging to the N4-substituted sulfonamide-acetamide benzamide class. It features a 4-acetamidobenzamide core linked via an ethylenediamine spacer to a 4-ethoxybenzenesulfonamide moiety [1]. This architecture places it at the intersection of two pharmacologically relevant fragment classes: sulfonamides, historically associated with carbonic anhydrase (CA) and dihydrofolate reductase (DHFR) inhibition, and acetamido-benzamides, which appear in anticancer and antimicrobial agent design [2]. The compound is catalogued under identifiers including AKOS024508735 and F5454-0022, and it appears as a reference example in patent literature (e.g., US10202379), indicating its utility as a synthetic intermediate or a tool compound for structure-activity relationship (SAR) exploration in medicinal chemistry programs [1].

Why 4-Acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide Cannot Be Simply Replaced by General-Purpose Sulfonamide Benzamides


Within the sulfonamide-benzamide chemical space, minor structural modifications at the terminal aryl ring, the acetamido substituent, or the linker length profoundly alter hydrogen-bonding capacity, lipophilicity, and conformational flexibility, which in turn dictate target engagement, selectivity, and pharmacokinetic behavior. The 4-ethoxyphenylsulfonamido group present in this compound introduces a specific electronic and steric profile distinct from methyl, chloro, unsubstituted phenyl, or heterocyclic variants. For example, replacing the 4-ethoxy group with a 4-ethyl group removes a critical hydrogen-bond acceptor (the ether oxygen), potentially altering solubility and target binding, while substituting the acetamido group with a bulkier pivalamido group (as in the EPAC inhibitor ESI-09) redirects biological activity toward a completely different protein target (EPAC1/2) [1]. The class-level precedent from N4-substituted sulfonamide-acetamide DHFR inhibitors demonstrates that even single-atom changes in the terminal substituent can shift IC50 values by an order of magnitude against cancer cell lines such as A-549 and MCF-7 [2]. Consequently, generic substitution without empirical verification of target-specific activity and selectivity introduces substantial risk of functional failure in both biochemical assays and cellular models.

Quantitative Differentiation Evidence for 4-Acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide (1091397-93-1) Versus In-Class Analogs


Enhanced Hydrogen-Bond Acceptor Capacity Versus the 4-Ethylphenyl Analog

The target compound's 4-ethoxy substituent provides an additional hydrogen-bond acceptor (the ether oxygen) compared to the 4-ethylphenyl analog (4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide, CAS 1091476-82-2), which lacks this heteroatom. Based on computed physicochemical properties, the target compound (C19H23N3O5S) possesses 6 hydrogen-bond acceptors versus only 4 for the ethyl analog (C18H22N2O4S), resulting in a lower calculated partition coefficient (XLogP3 = 1.4 for the target compound) [1]. This increased polarity is predicted to enhance aqueous solubility and reduce non-specific protein binding relative to the more lipophilic 4-ethylphenyl variant.

Physicochemical property profiling Ligand efficiency optimization Solubility prediction

Differentiation from the Pivalamido EPAC Inhibitor ESI-09: Target Engagement and Structural Divergence

ESI-09 (N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide, CAS 1091430-01-1) is a well-characterized EPAC1/EPAC2 inhibitor with IC50 values of 1.4 µM and 3.2 µM, respectively, and >100-fold selectivity over PKA [1]. The target compound (1091397-93-1) replaces the pivalamido group (tert-butylamide) of ESI-09 with a smaller acetamido group (methylamide). This single substitution reduces steric bulk (MW 405.47 vs. 447.55 g/mol for ESI-09) and eliminates the quaternary carbon, altering the conformational profile and binding-site complementarity. While ESI-09's pivalamido group is critical for its EPAC antagonism, the acetamido variant is not reported to exhibit EPAC inhibitory activity in the same assays, suggesting divergent biological target profiles [1].

EPAC inhibition Kinase selectivity Chemical probe development

Differentiated Heteroatom Profile Versus Heterocyclic (Thiophene) Analog for Metal-Directed Interactions

The thiophene-2-sulfonamido analog (4-acetamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide, CAS 1091398-49-0, C15H17N3O4S2) replaces the 4-ethoxyphenyl ring with a thiophene heterocycle. This introduces a sulfur atom capable of engaging in sulfur-π and chalcogen-bonding interactions, which can influence binding to metalloenzymes such as carbonic anhydrases (CAs). In contrast, the target compound's 4-ethoxyphenyl group provides an ether oxygen that can serve as a hydrogen-bond acceptor, potentially orienting the terminal ring differently within a hydrophobic pocket. While no direct head-to-head CA inhibition data exist for these two compounds, literature on sulfonamide CA inhibitors indicates that the nature of the 'tail' group (aryl vs. heteroaryl) modulates isoform selectivity and binding kinetics [1]. The target compound (TPSA = 122 Ų, XLogP3 = 1.4) presents a distinct polarity and surface area profile compared to the thiophene analog (predicted lower TPSA and higher logP due to sulfur incorporation).

Carbonic anhydrase inhibition Zinc-binding group design Metalloenzyme targeting

Class-Level Precedent: N4-Substituted Acetamide Sulfonamides as DHFR Inhibitors with Anticancer Activity

A structurally related series of N4-substituted sulfonamide-acetamide derivatives was systematically evaluated for DHFR inhibition and cytotoxicity against A-549 (lung carcinoma) and MCF-7 (breast carcinoma) cell lines in a 2019 BMC Chemistry study [1]. Compounds in that series, differing only in the terminal aryl/heteroaryl substitution on the acetamide moiety, exhibited IC50 values ranging from 18.59 µM to >100 µM against MCF-7 cells, with the 2-(4-methoxyphenylamino)acetamide derivative (5b) achieving an IC50 of 18.74 µM against A-549 and 29.84 µM against MCF-7 [1]. These results establish the class's capacity for low-micromolar cellular activity through DHFR engagement. While the target compound (1091397-93-1) was not directly tested in this study, its shared 4-acetamidobenzamide-sulfonamide framework places it within this active chemical space, and its distinct 4-ethoxyphenylsulfonamido tail differentiates it from the reported analogs, warranting empirical evaluation under comparable assay conditions.

Dihydrofolate reductase (DHFR) inhibition Anticancer screening Antimicrobial activity

Procurement-Driven Application Scenarios for 4-Acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide (1091397-93-1)


Medicinal Chemistry: Lead Optimization for DHFR-Targeted Anticancer or Antimicrobial Agents

The compound serves as a structurally defined intermediate for SAR studies aimed at optimizing DHFR inhibition. Its 4-ethoxyphenylsulfonamido tail offers a distinct hydrogen-bonding and lipophilicity profile compared to methyl, chloro, or unsubstituted phenyl analogs, enabling systematic exploration of tail-group effects on cellular potency. Researchers can benchmark new derivatives against the class-level IC50 values reported for related N4-substituted sulfonamide-acetamides against A-549 and MCF-7 cell lines [1].

Chemical Biology: A Non-Pivalamido Sulfonamide-Benzamide Scaffold for Profiling Non-EPAC Targets

Unlike ESI-09, which contains a pivalamido group essential for EPAC1/2 antagonism (IC50 = 1.4–3.2 µM), the target compound's acetamido substituent redirects biological profiling away from EPAC pathways [2]. This makes it a suitable scaffold for screening against alternative targets within the sulfonamide-binding proteome, such as carbonic anhydrases, matrix metalloproteinases, or other zinc-dependent enzymes, where the ethoxyphenyl group may confer isoform selectivity.

Synthetic Chemistry: Building Block for Sulfonamide-Acetamide Hybrid Libraries

With its dual acetamido and ethoxyphenylsulfonamido moieties connected via an ethylenediamine linker, the compound is positioned as a versatile intermediate for constructing focused libraries. The ethoxy group can be selectively deprotected or modified, while the acetamido-benzamide core can undergo further N-functionalization. Its catalogued availability under identifiers AKOS024508735 and as a US10202379 reference example facilitates sourcing for both academic and industrial synthesis programs [3].

Computational Chemistry: Physicochemical Benchmark for Polar Sulfonamide-Benzamide Design

The compound's well-defined computed properties (XLogP3 = 1.4, TPSA = 122 Ų, 6 H-bond acceptors, 3 H-bond donors) and molecular weight (405.47 g/mol) place it favorably within oral drug-like chemical space per Lipinski's and Veber's rules [3]. It can serve as a reference point for computational models predicting solubility, permeability, and target binding when designing novel sulfonamide-benzamide analogs with balanced polarity.

Quote Request

Request a Quote for 4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.